HGLEA

Descripción general

Descripción

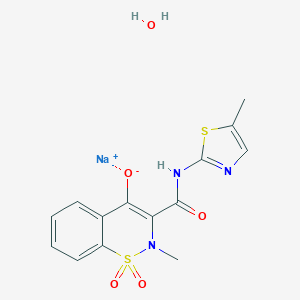

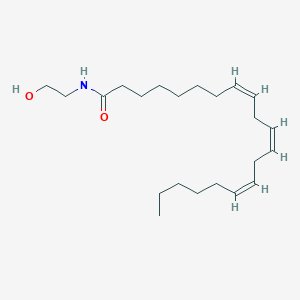

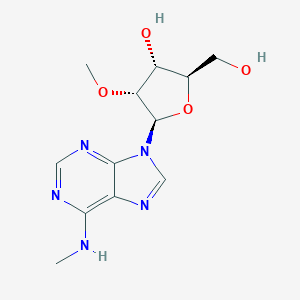

Dihomo-γ-linolenoyl ethanolamide is an endocannabinoid containing dihomo-γ-linoleate in place of the arachidonate moiety of AEA. Dihomo-γ-linolenoyl ethanolamide binds to recombinant human CB1 and CB2 receptors with Ki values of 857 and 598 nM, respectively. Its specific role and relative importance as a cannabinergic neurotransmitter has not been elucidated.

Dihomo-gamma-linolenoyl-ea, also known as anandamide (20. 3, N-6) or hglea, belongs to the class of organic compounds known as n-acylethanolamines. N-acylethanolamines are compounds containing an N-acyethanolamine moiety, which is characterized by an acyl group is linked to the nitrogen atom of ethanolamine. Thus, dihomo-gamma-linolenoyl-ea is considered to be a fatty amide lipid molecule. Dihomo-gamma-linolenoyl-ea is considered to be a practically insoluble (in water) and relatively neutral molecule. Dihomo-gamma-linolenoyl-ea has been primarily detected in blood. Within the cell, dihomo-gamma-linolenoyl-ea is primarily located in the membrane (predicted from logP).

(Z,Z,Z)-icosa-8,11,14-trienoylethanolamide is a N-(long-chain-acyl)ethanolamine, a N-(polyunsaturated fatty acyl)ethanolamine and a N-acylethanolamine 20:3.

Aplicaciones Científicas De Investigación

Modulación de la Inflamación Crónica

HGLEA, a través de su metabolismo y derivados, juega un papel significativo en la diferenciación de tejidos sanos e inflamados. Su posición en las vías metabólicas que conducen a derivados antiinflamatorios o mediadores lipídicos proinflamatorios lo convierte en un tema intrigante para la investigación en la inflamación crónica .

Efectos Antialérgicos

Los estudios han demostrado que this compound tiene efectos antiinflamatorios y antialérgicos. Esto lo convierte en un agente terapéutico potencial para reacciones alérgicas y afecciones relacionadas .

Trastornos Asociados a la Obesidad

El equilibrio del ácido araquidónico con this compound es un factor crítico que afecta los procesos inflamatorios en el cuerpo. Este equilibrio es particularmente relevante en los trastornos asociados a la obesidad, donde la inflamación juega un papel clave .

Tratamiento de la Artritis Reumatoide

Las propiedades antiinflamatorias de this compound se están explorando para el tratamiento de la artritis reumatoide. Podría ofrecer un enfoque novedoso para controlar esta enfermedad autoinmune crónica .

Manejo de la Dermatitis Atópica

El potencial del compuesto para modular la inflamación sugiere que podría ser beneficioso en el manejo de la dermatitis atópica, una afección caracterizada por la inflamación crónica de la piel .

Control del Asma

This compound puede ayudar a controlar el asma al afectar los procesos inflamatorios que exacerban esta afección respiratoria .

Terapia contra el Cáncer

La investigación sobre los efectos de this compound en las células cancerosas está en curso. Su papel en la inflamación y la proliferación celular podría convertirlo en una molécula valiosa en el desarrollo de nuevas terapias contra el cáncer .

Enfermedades Gastrointestinales

La influencia del compuesto en la inflamación también se extiende a las enfermedades gastrointestinales, donde podría ayudar en el manejo de afecciones caracterizadas por la inflamación del tracto digestivo .

Propiedades

IUPAC Name |

(8Z,11Z,14Z)-N-(2-hydroxyethyl)icosa-8,11,14-trienamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h6-7,9-10,12-13,24H,2-5,8,11,14-21H2,1H3,(H,23,25)/b7-6-,10-9-,13-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULQWKETUACYZLI-QNEBEIHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCCCCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\CCCCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H39NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201199860 | |

| Record name | (8Z,11Z,14Z)-N-(2-Hydroxyethyl)-8,11,14-eicosatrienamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201199860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dihomo-gamma-linolenoylethanolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013625 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

150314-34-4 | |

| Record name | (8Z,11Z,14Z)-N-(2-Hydroxyethyl)-8,11,14-eicosatrienamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150314-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homo-gamma-linolenylethanolamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150314344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (8Z,11Z,14Z)-N-(2-Hydroxyethyl)-8,11,14-eicosatrienamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201199860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihomo-gamma-linolenoylethanolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013625 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,4'-Dithiobis[2,5-dihydro-2,2,5,5-tetramethyl-1H-imidazol-1-yloxy] Bis Radical](/img/structure/B110010.png)